molecular formula C10H11FN2O3 B8354157 3-Fluoro-4-(3-hydroxy-3-methyl-1-azetidinyl)nitrobenzene

3-Fluoro-4-(3-hydroxy-3-methyl-1-azetidinyl)nitrobenzene

Cat. No.: B8354157
M. Wt: 226.20 g/mol
InChI Key: UNKYNWBXTFJJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(3-hydroxy-3-methyl-1-azetidinyl)nitrobenzene is a useful research compound. Its molecular formula is C10H11FN2O3 and its molecular weight is 226.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11FN2O3

Molecular Weight

226.20 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-3-methylazetidin-3-ol

InChI

InChI=1S/C10H11FN2O3/c1-10(14)5-12(6-10)9-3-2-7(13(15)16)4-8(9)11/h2-4,14H,5-6H2,1H3

InChI Key

UNKYNWBXTFJJSR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(diphenylmethyl)-3-methyl-3-azetidinol hydrochloride (3.00 g, 10.4 mmol) in 2:1 methanol/tetrahydrofuran (60 mL) was treated with triethylamine (1.00 g, 1.40 mL, 10.4 mmol) and then palladium hydroxide/carbon (0.300 g) under a N2 stream. The mixture was shaken on a Parr apparatus under 40 psi H2. TLC analysis (2:1 hexane/ethyl acetate) after 2.5 h revealed the hydrogenolysis to be complete. The reaction mixture was filtered through Celite® (dichloromethane wash) and the filtrate concentrated under reduced pressure to give an oil which was immediately taken-up in dry dimethyl sulfoxide (15 mL) and treated with dipotassium hydrogen phosphate (3.40 g, 19.8 mmol) and 3,4-difluoronitrobenzene (1.60 g, 1.10 mL, 9.9 mmol) at ambient temperature under N2. After stirring 16 hours at his temperature, TLC analysis (2:1 hexane/ethyl acetate) revealed the reaction to be essentially complete. The reaction mixture was transferred to a separatory funnel along with dichloromethane (100 mL) and water (150 mL). After shaking, the organic phase was separated. The aqueous phase was back-extracted with dichloromethane and the combined organic extracts washed with water, dried over sodium sulfate, filtered and concentrated in vacuo to an oil. Chromatography over silica gel, eluting with 3:1 hexane/ethyl acetate, afforded, after concentration of appropriate fractions, 2.15 g (98%) of the title compound as an orange solid with mp 109°-110° C. and MS(EI) 226 (M+).
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
methanol tetrahydrofuran
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
dipotassium hydrogen phosphate
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
0.3 g
Type
catalyst
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
98%

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